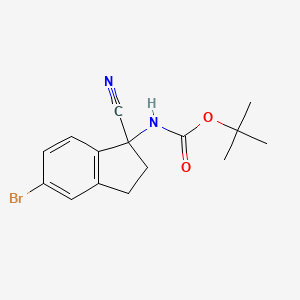

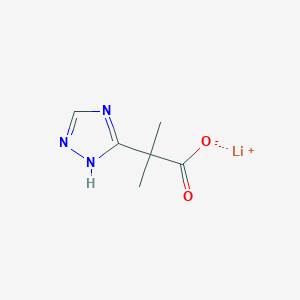

![molecular formula C8H11Cl2N3 B2497258 (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride CAS No. 2105838-77-3](/img/structure/B2497258.png)

(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives typically involves condensation reactions, cyclization, and functional group transformations. For example, efficient synthesis methods for pyrazolopyridine derivatives have been reported, utilizing condensation of pyrazole-5-amine derivatives with activated carbonyl groups under refluxing conditions, leading to the formation of N-fused heterocycles in good to excellent yields (Ghaedi et al., 2015). Similarly, multicomponent reactions involving 3-methyl-1H-pyrazol-5-amine, aldehydes, and Meldrum’s acid in polyethylene glycol (PEG)-400 have been described for synthesizing pyrazolo[3,4-b]pyridin-6(7H)-one derivatives, highlighting the role of environmentally friendly reaction media (Zhong et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazolopyridine compounds often exhibits planarity with potential for intermolecular interactions. For instance, the structure of a related compound, N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, was characterized by X-ray diffraction, revealing a planar pyrazolopyridine system and highlighting the role of intermolecular hydrogen bonds in forming infinite chains (Zhang et al., 2006).

Chemical Reactions and Properties

Pyrazolopyridine compounds participate in a variety of chemical reactions, including N-alkylation, cycloaddition, and cross-dehydrogenative coupling, demonstrating their versatility in organic synthesis. For example, cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines have been utilized for the synthesis of pyrazolo[1,5-a]pyridine derivatives, showcasing their reactivity under catalyst-free conditions (Behbehani & Ibrahim, 2019).

Scientific Research Applications

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines, which share a core structure similar to the query compound, have been identified as potent inhibitors of mycobacterial ATP synthase, showing promise in the treatment of Mycobacterium tuberculosis. These compounds have exhibited potent in vitro growth inhibition of M.tb, low hERG liability, and good metabolic stabilities in both mouse and human liver microsomes, highlighting their potential as inhibitors of M.tb (Sutherland et al., 2022).

Receptor Binding Assays

Pyrazolo[1,5-a]pyridines have been synthesized and evaluated for their receptor binding affinity, particularly targeting dopamine receptors. These compounds demonstrated potential as dopamine D4 receptor ligands, suggesting their utility in the development of neurological disorder treatments (Guca, 2014).

Anticancer Activity

Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for their anticancer activity against several cancer cell lines, including lung, breast, prostate, and cervical cancer. Some of these compounds exhibited promising bioactivity at micro molar concentrations, indicating their potential as anticancer agents (Chavva et al., 2013).

Synthesis and Biological Evaluation

A range of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for various biological activities. The modification of the pyrazolo[1,5-a]pyridine scaffold has led to the discovery of compounds with antibacterial, antimicrobial, and anti-biofilm activities. This demonstrates the scaffold's versatility and potential in developing new therapeutic agents (Nagender et al., 2014).

properties

IUPAC Name |

pyrazolo[1,5-a]pyridin-6-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.2ClH/c9-5-7-1-2-8-3-4-10-11(8)6-7;;/h1-4,6H,5,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAWCOQNXDLHPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CC=N2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)

![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)

![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)

![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)

![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)